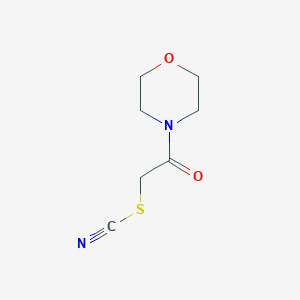
(2-Morpholin-4-yl-2-oxoethyl) thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Morpholin-4-yl-2-oxoethyl) thiocyanate, also known as Mocetinostat, is a small molecule inhibitor of histone deacetylase (HDAC) enzymes. HDACs are enzymes that remove acetyl groups from histone proteins, resulting in chromatin condensation and gene repression. Mocetinostat is a potential therapeutic agent for the treatment of various types of cancer and other diseases.
Aplicaciones Científicas De Investigación
(2-Morpholin-4-yl-2-oxoethyl) thiocyanate has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. (2-Morpholin-4-yl-2-oxoethyl) thiocyanate has also been shown to enhance the anti-tumor effects of other chemotherapeutic agents.
Mecanismo De Acción
(2-Morpholin-4-yl-2-oxoethyl) thiocyanate works by inhibiting HDAC enzymes, resulting in increased acetylation of histone proteins. This leads to chromatin relaxation and increased gene expression. (2-Morpholin-4-yl-2-oxoethyl) thiocyanate has also been shown to inhibit the activity of other proteins involved in cancer progression, such as heat shock protein 90 (HSP90).
Biochemical and Physiological Effects
(2-Morpholin-4-yl-2-oxoethyl) thiocyanate has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. It has also been shown to have anti-inflammatory effects, and to modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (2-Morpholin-4-yl-2-oxoethyl) thiocyanate is its specificity for HDAC enzymes, which reduces the risk of off-target effects. However, (2-Morpholin-4-yl-2-oxoethyl) thiocyanate has a short half-life and is rapidly metabolized, which can limit its effectiveness in vivo. Additionally, (2-Morpholin-4-yl-2-oxoethyl) thiocyanate has been shown to have variable efficacy in different types of cancer, which may limit its clinical utility.
Direcciones Futuras
Future research on (2-Morpholin-4-yl-2-oxoethyl) thiocyanate could focus on improving its pharmacokinetic properties, such as increasing its half-life and reducing its toxicity. Additionally, further studies could investigate the use of (2-Morpholin-4-yl-2-oxoethyl) thiocyanate in combination with other chemotherapeutic agents, as well as its potential use in other diseases beyond cancer. Finally, research could focus on identifying biomarkers that predict response to (2-Morpholin-4-yl-2-oxoethyl) thiocyanate, which could help personalize treatment for individual patients.
Métodos De Síntesis
The synthesis of (2-Morpholin-4-yl-2-oxoethyl) thiocyanate involves a series of chemical reactions. The starting material is 2-(N-morpholino) ethylamine, which is reacted with thiophosgene to form 2-(N-morpholino)ethyl isothiocyanate. The isothiocyanate is then reacted with 2-oxoethylamine hydrochloride to form (2-Morpholin-4-yl-2-oxoethyl) thiocyanate. The final product is purified by recrystallization.
Propiedades
Nombre del producto |
(2-Morpholin-4-yl-2-oxoethyl) thiocyanate |
|---|---|
Fórmula molecular |
C7H10N2O2S |
Peso molecular |
186.23 g/mol |
Nombre IUPAC |
(2-morpholin-4-yl-2-oxoethyl) thiocyanate |
InChI |
InChI=1S/C7H10N2O2S/c8-6-12-5-7(10)9-1-3-11-4-2-9/h1-5H2 |
Clave InChI |
XOJVCLOSGCWNCN-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)CSC#N |
SMILES canónico |
C1COCCN1C(=O)CSC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({3-[(Cyclohexylmethyl)amino]propyl}amino)ethanol](/img/structure/B267798.png)
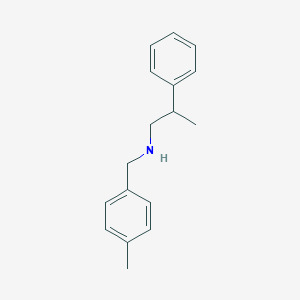
![N-[2-(4-fluorophenyl)ethyl]-2-phenylpropan-1-amine](/img/structure/B267803.png)
![1-[(2-Phenylethyl)amino]propan-2-ol](/img/structure/B267807.png)
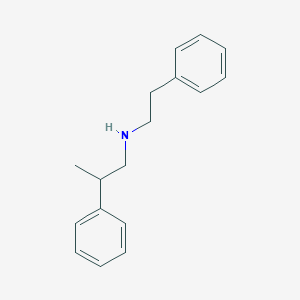
![2-[(Cyclohexylmethyl)amino]-2-methylpropan-1-ol](/img/structure/B267812.png)
![2-{2-[(2-Phenylpropyl)amino]ethoxy}ethanol](/img/structure/B267814.png)
![2-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethoxy}ethanol](/img/structure/B267816.png)
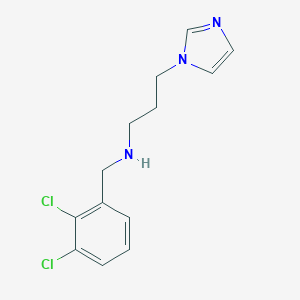
![N-{2-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine](/img/structure/B267820.png)
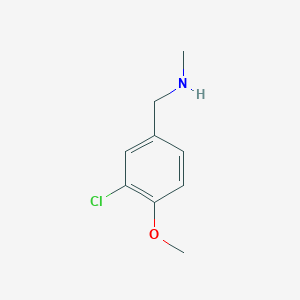
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(diethylamino)ethyl]amine](/img/structure/B267825.png)
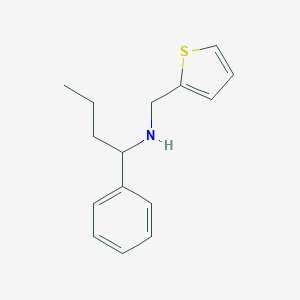
![N-{4-[(4-methylbenzyl)oxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B267833.png)